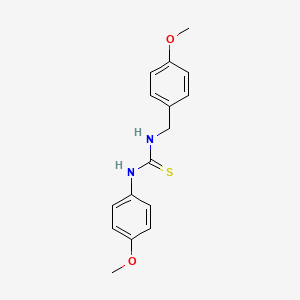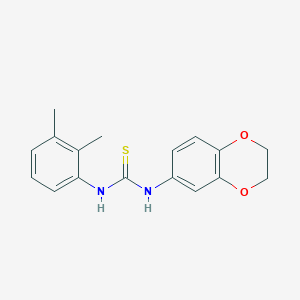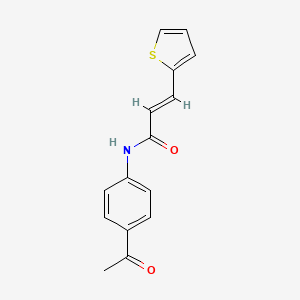![molecular formula C20H35NO2 B5816189 2,6-di-tert-butyl-4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenol](/img/structure/B5816189.png)
2,6-di-tert-butyl-4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-di-tert-butyl-4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenol, commonly known as BHT-PRO, is a synthetic antioxidant that has been widely used in various industries. BHT-PRO has a unique molecular structure that gives it excellent antioxidant properties.
Mecanismo De Acción
The antioxidant properties of BHT-PRO are due to its ability to scavenge free radicals and inhibit lipid peroxidation. BHT-PRO reacts with free radicals to form stable products, preventing them from damaging cellular components. BHT-PRO also inhibits the initiation and propagation of lipid peroxidation, which can lead to cellular damage and aging.
Biochemical and Physiological Effects:
BHT-PRO has been shown to have beneficial effects on various biological systems. It has been found to protect against oxidative stress in the liver, brain, and heart. BHT-PRO has also been shown to improve insulin sensitivity and reduce inflammation in obese mice. In addition, BHT-PRO has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHT-PRO has several advantages for use in lab experiments. It is stable and has a long shelf life, making it easy to handle and store. BHT-PRO is also soluble in both water and organic solvents, allowing for flexibility in experimental design. However, BHT-PRO has limitations in terms of its toxicity and potential side effects. It is important to use appropriate safety measures when handling BHT-PRO in the lab.
Direcciones Futuras
There are several future directions for research on BHT-PRO. One area of interest is its potential use in treating neurodegenerative diseases. BHT-PRO has been shown to have neuroprotective effects and may be a promising candidate for drug development. Another area of interest is the use of BHT-PRO in the food and cosmetic industries. Further research is needed to determine its safety and efficacy as a preservative and anti-aging agent. Finally, more studies are needed to fully understand the mechanism of action of BHT-PRO and its potential applications in various biological systems.
Métodos De Síntesis
The synthesis of BHT-PRO involves the reaction of 2,6-di-tert-butyl-4-hydroxytoluene (BHT) with N-(3-aminopropyl)-N-(2-hydroxyethyl)prop-1-amine. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
BHT-PRO has been extensively studied for its antioxidant properties. It has been shown to protect against oxidative stress and prevent lipid peroxidation in various biological systems. BHT-PRO has also been investigated for its potential use in the food and cosmetic industries as a preservative and anti-aging agent.
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-[[2-hydroxyethyl(propyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-8-9-21(10-11-22)14-15-12-16(19(2,3)4)18(23)17(13-15)20(5,6)7/h12-13,22-23H,8-11,14H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAVGQDWOJUXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5816109.png)

![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5816129.png)

![{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5816140.png)
![8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5816146.png)
![N-(3,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5816149.png)
![methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate](/img/structure/B5816154.png)
![N-[3-({[(4-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5816161.png)



![3-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5816194.png)
